Pedunculagin

Description

Properties

CAS No. |

7045-42-3 |

|---|---|

Molecular Formula |

C34H24O22 |

Molecular Weight |

784.5 g/mol |

IUPAC Name |

(1R,2S,19R,20S,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone |

InChI |

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1 |

InChI Key |

IYMHVUYNBVWXKH-HUMDKZJCSA-N |

SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pedunculagin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Pedunculagin, a prominent member of the ellagitannin family, stands as a molecule of significant scientific interest due to its widespread natural abundance and diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, delving into its intricate chemical structure, physicochemical properties, and natural origins. We will explore established methodologies for its extraction and purification, laying the groundwork for its downstream applications. The core of this document focuses on elucidating the multifaceted biological activities of this compound, including its potent antioxidant, anti-inflammatory, and anticancer properties, supported by an exploration of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering foundational knowledge and practical insights to facilitate further investigation and therapeutic development of this promising natural compound.

Unveiling the Molecular Architecture: Chemical Structure and Properties

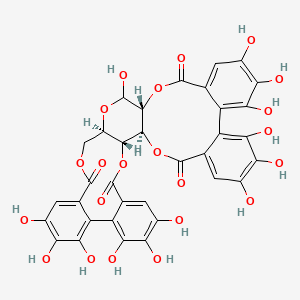

This compound is a hydrolyzable tannin characterized by a central glucose core to which two hexahydroxydiphenoyl (HHDP) units are attached.[1][2] This structural feature is the hallmark of ellagitannins and is responsible for many of their biological properties.[3][4] The IUPAC name for this compound is cyclic 2,3:4,6–bis(4,4′,5,5′,6,6′–hexahydroxydiphenate)–alpha–D–glucopyranose or its beta anomer.[1]

The molecule exists as a light-brown amorphous powder and is a mixture of α and β anomers.[1] Its chemical formula is C34H24O22, with a molar mass of 784.54 g/mol .[4][5][6]

Below is a detailed summary of its physicochemical properties:

| Property | Value | Source |

| CAS Number | 7045-42-3 | [4][5][6][7][8] |

| Molecular Formula | C34H24O22 | [1][4][5][6] |

| Molar Mass | 784.54 g/mol | [1][4][5][6] |

| Appearance | Light-brown amorphous powder | [1] |

| Solubility | Slightly soluble in water.[9] Water solubility is predicted to be 8.34 × 10−2 mol/L.[1][10] | [1][9][10] |

| Melting Point | 196 °C | [1][10] |

| Boiling Point | 1578 ± 65 °C at 760 mmHg (predicted) | [1][10] |

| Density | 1.92 g/mL (predicted) | [1][10] |

| logP | 1.95 (predicted) | [1][10] |

| pKa (Strongest Acidic) | 6.86 (predicted) | [1][10] |

Natural Occurrence and Biosynthetic Origins

This compound is widely distributed throughout the plant kingdom, particularly within the Rosaceae family.[3] It is a key constituent in various fruits, nuts, and seeds.[3] Notable dietary sources include raspberries, blackberries, cloudberries, walnuts (Juglans regia), and pomegranates (Punica granatum).[3][11][12] In these plants, this compound serves as a foundational substrate for the biosynthesis of more complex ellagitannins.[1]

The biosynthesis of this compound involves the esterification of a glucose molecule with gallic acid units, which subsequently undergo oxidative coupling to form the characteristic HHDP groups.[3]

From Plant to Pure Compound: Extraction and Isolation Protocols

The isolation of this compound from plant material requires a multi-step process involving extraction, fractionation, and purification. The choice of methodology is critical to ensure high yield and purity while preventing degradation of the target compound.

General Extraction Workflow

A common workflow for the extraction and isolation of this compound is outlined below. This protocol is a self-validating system, where the success of each step is confirmed by analytical techniques before proceeding to the next.

Sources

- 1. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights [mdpi.com]

- 2. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Pedunculagina - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 8. This compound - Wikidata [wikidata.org]

- 9. Showing Compound this compound (FDB012753) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of Pedunculagin in Plants: From Primary Metabolism to Complex Ellagitannin

This document provides a comprehensive technical overview of the biosynthetic pathway of pedunculagin, a prominent ellagitannin with significant pharmacological potential.[1][2][3][4] Designed for researchers, biochemists, and professionals in drug development, this guide synthesizes current knowledge on the enzymatic steps, key intermediates, and regulatory logic governing the formation of this complex natural product. We will explore the journey from simple precursors in primary metabolism to the intricate oxidative couplings that define the structure of this compound, supported by established experimental methodologies and insights into the pathway's regulation.

Foundational Steps: Forging the Aromatic Core and Glucosyl Scaffold

The biosynthesis of all ellagitannins, including this compound, is fundamentally rooted in two core metabolic routes: the shikimate pathway, which supplies the aromatic galloyl units, and the subsequent esterification of a central glucose molecule.

The Shikimate Pathway: Gateway to Gallic Acid

Gallic acid is the essential phenolic precursor for a vast array of hydrolyzable tannins.[5] Its carbon skeleton originates from early intermediates of the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids.[6] However, gallic acid biosynthesis branches off earlier. Evidence from feeding experiments and enzymatic studies points to the direct conversion of 3-dehydroshikimate (3-DHS), an intermediate of the pathway, into gallic acid.[6][7]

This critical conversion is catalyzed by shikimate dehydrogenase (SDH) , an enzyme that exhibits dual functionality. While its classical role is the NADPH-dependent reduction of 3-DHS to shikimic acid, certain plant SDH isoforms can also catalyze the NADP⁺-dependent dehydrogenation (oxidation) of 3-DHS to produce gallic acid.[5][8][9] This dual-functionality positions SDH as a key regulatory junction, channeling metabolic flux from primary metabolism toward the synthesis of hydrolyzable tannins.[9] The regulation of the shikimate pathway itself is sensitive to environmental cues, such as wounding or pathogen attack, often leading to an upregulation of DAHP synthase, the first committed enzyme, thereby increasing the pool of precursors available for tannin synthesis as a defense response.[10][11]

Assembly of the Precursor: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

The central scaffold for this compound is a glucose molecule systematically esterified with five galloyl units to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[12][13] PGG is the pivotal precursor for both gallotannins and the entire class of over 500 known ellagitannins.[14][15][16] The assembly of PGG is not a random process but a highly ordered sequence of enzymatic galloylations.

The biosynthesis begins with the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which serves as both the initial starter molecule and the primary "activated" galloyl donor for subsequent reactions.[16][17] A series of β-glucogallin-dependent galloyltransferases then catalyze the stepwise transfer of galloyl moieties to the hydroxyl groups at positions 2, 3, 6, and finally 4 of the glucose core, culminating in the formation of PGG.[17] For instance, the final step is catalyzed by β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase, which specifically requires the 1,2,3,6-tetragalloylglucose isomer as the acceptor molecule.[17] This high substrate specificity ensures the precise architecture of the PGG precursor.

The Core Pathway: Oxidative Coupling to this compound

The defining characteristic of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, formed via intramolecular C-C oxidative coupling between two spatially adjacent galloyl units.[15][18] The biosynthesis of this compound involves two such oxidative events, transforming PGG into the final product through key intermediates.

The pathway proceeds from the shikimate pathway intermediate 3-dehydroshikimate to gallic acid, which is used to form PGG. A series of oxidative couplings and a degalloylation step convert PGG through tellimagrandin intermediates to this compound. An alternative route via casuarictin is also shown.

Step 1: PGG → Tellimagrandin II

The first committed step in the ellagitannin pathway is the oxidation of PGG to form tellimagrandin II .[14] This reaction involves the formation of an HHDP bridge between the galloyl groups at the C4 and C6 positions of the glucose core. This regio- and stereospecific oxidation is catalyzed by a laccase-type phenol oxidase (EC 1.10.3.2).[19] An enzyme with this activity has been purified from Tellima grandiflora and was shown to be O₂-dependent.[19] This initial coupling is crucial as it creates the first of the two defining HHDP moieties of this compound.

Step 2: Tellimagrandin II → Tellimagrandin I

The formation of tellimagrandin I is a critical branch point. It is derived from tellimagrandin II by the removal of the galloyl group at the anomeric C1 position of the glucose core.[14] The enzyme responsible for this specific 1-O-degalloylation has not yet been definitively identified.[19] Two primary mechanisms are hypothesized:

-

Hydrolysis: A putative esterase could catalyze the direct hydrolysis of the carboxylic ester bond. Plant esterases capable of hydrolyzing galloylglucose esters have been identified, making them plausible candidates.[19]

-

Acyl Transfer: An acyltransferase could transfer the 1-O-galloyl group to a different acceptor molecule.

Elucidating the precise enzyme for this step remains a key area of research in ellagitannin biosynthesis.

Step 3: Tellimagrandin I → this compound

The final step in the main pathway is the conversion of tellimagrandin I to This compound . This is accomplished through a second intramolecular oxidative coupling, this time between the galloyl groups at the C2 and C3 positions of the glucose core.[19] This forms the second HHDP group. An enzyme activity capable of catalyzing this 2,3-O-HHDP formation has also been detected in Tellima grandiflora, suggesting another specific laccase-like oxidase is involved.[19] The completion of this step yields the final this compound structure, characterized by its two HHDP units at the 2,3 and 4,6 positions.[1][2][3]

An Alternative Route via Casuarictin

An alternative, albeit related, pathway to this compound is also proposed. In this route, tellimagrandin II can undergo a different oxidative coupling between its 2- and 3-O-galloyl groups to form casuarictin .[14][20] Subsequently, casuarictin can be converted to this compound via the loss of its C1-galloyl group.[21][22] This highlights the metabolic grid-like nature of ellagitannin biosynthesis, where multiple intermediates can be channeled towards a final product.

| Enzyme/Enzyme Class | EC Number | Substrate(s) | Product(s) | Plant Source Example | Reference(s) |

| Shikimate Dehydrogenase (SDH) | 1.1.1.25 | 3-Dehydroshikimate | Gallic Acid | Juglans regia, Vitis vinifera | [5][8] |

| β-Glucogallin-dependent Galloyltransferases | 2.3.1.- | Galloylglucoses, β-Glucogallin | Higher Galloylglucoses (e.g., PGG) | Quercus robur (Oak) | [17] |

| Laccase-type Phenol Oxidase | 1.10.3.2 | 1,2,3,4,6-Pentagalloylglucose (PGG) | Tellimagrandin II | Tellima grandiflora | [19] |

| Putative Esterase/Acyltransferase | - | Tellimagrandin II | Tellimagrandin I | Not yet identified | [19] |

| Laccase-type Phenol Oxidase | 1.10.3.2 (putative) | Tellimagrandin I | This compound | Tellima grandiflora | [19] |

| Table 1: Key Enzymes and Catalytic Steps in the this compound Biosynthesis Pathway. |

Methodologies for Studying the this compound Pathway

Elucidating the biosynthesis of complex molecules like this compound requires a multi-faceted experimental approach, combining robust extraction and analytical techniques with targeted biochemical assays.

Extraction and Analytical Characterization

The inherent complexity and reactivity of ellagitannins present significant analytical challenges.[23] A typical workflow involves careful extraction to prevent degradation, followed by chromatographic separation and spectroscopic identification.

This diagram outlines the key stages from sample preparation and extraction to analytical characterization and use in biochemical studies.

Protocol 1: General Extraction and Partial Purification of Ellagitannins

-

Rationale: Acetone is an effective solvent for a wide range of polyphenols, while water ensures the extraction of these hydrophilic compounds. The addition of a reducing agent like ascorbic acid is critical to prevent oxidative degradation of the tannins during extraction. Sephadex LH-20 chromatography is a standard method for separating polyphenols from other plant metabolites based on size and aromaticity.[24]

-

Methodology:

-

Homogenization: Freeze fresh plant material (e.g., young leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic mill.

-

Extraction: Suspend the powdered tissue in 70% aqueous acetone (v/v) containing 0.1% ascorbic acid. Macerate at 4°C for 1-2 hours with gentle agitation.

-

Filtration & Concentration: Filter the extract through cheesecloth and then a layer of Miracloth. Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Partitioning: Partition the remaining aqueous extract twice against an equal volume of ethyl acetate. The ellagitannin fraction typically partitions into the ethyl acetate layer.

-

Fractionation: Evaporate the combined ethyl acetate fractions to dryness. Redissolve the residue in a minimal volume of 50% methanol and apply to a Sephadex LH-20 column pre-equilibrated with the same solvent. Elute with a stepwise gradient of increasing methanol or ethanol concentrations to separate different classes of polyphenols.

-

Analysis: Collect fractions and analyze using HPLC-DAD to identify those containing this compound and its precursors.

-

| Technique | Column Example | Mobile Phase (Binary Gradient) | Detection | Purpose | Reference(s) |

| HPLC-DAD/UV | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | A: 0.1% Formic/Phosphoric Acid in WaterB: Acetonitrile or Methanol | DAD/UV at ~280 nm | Quantification and preliminary identification based on retention time and UV spectrum | [25][26] |

| LC-MS/MS | C18 reverse-phase (UPLC for higher resolution) | Same as HPLC, often with formic acid for MS compatibility | ESI in negative ion mode; MS/MS fragmentation | Definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns | [24][25] |

| NMR | N/A (requires isolated compound) | Solvents like Acetone-d₆ or Methanol-d₄ | ¹H, ¹³C, 2D-NMR (COSY, HMBC) | Unambiguous structural elucidation of novel or purified compounds | [3] |

| Table 2: Common Analytical Methods for this compound and Related Compounds. |

In Vitro Enzyme Assays

Validating the proposed biosynthetic steps requires the development of robust enzyme assays using partially purified protein extracts or recombinant enzymes.

Protocol 2: Representative Assay for Laccase-Type Phenol Oxidase Activity (PGG → Tellimagrandin II)

-

Rationale: This assay measures the O₂-dependent conversion of the substrate (PGG) to the product (tellimagrandin II). The reaction is monitored by HPLC, which can separate the substrate and product, allowing for quantification of the reaction rate. The choice of a slightly acidic pH mimics the conditions of the plant cell vacuole, where many secondary metabolites are stored and synthesized.

-

Methodology:

-

Enzyme Preparation: Prepare a crude or partially purified protein extract from young, actively growing plant tissue known to produce ellagitannins.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

100 µL of 0.1 M Sodium Acetate buffer (pH 5.5)

-

20 µL of substrate solution (10 mM PGG in 50% methanol)

-

50 µL of enzyme preparation

-

230 µL of deionized water

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour. Ensure the reaction is open to the air to provide the necessary O₂ co-substrate.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M perchloric acid or by flash-freezing in liquid nitrogen.

-

Analysis: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC (using a method from Table 2) to quantify the amount of tellimagrandin II formed and the amount of PGG consumed relative to a control reaction performed with heat-inactivated enzyme.

-

Biotechnological Perspectives and Future Directions

The potent biological activities of this compound make it an attractive target for metabolic engineering.[27] Understanding its biosynthetic pathway is the first step toward enhancing its production. Future efforts may focus on:

-

Gene Discovery: Identifying and cloning the genes for the uncharacterized enzymes, particularly the 1-O-degalloylation step, is a top priority.

-

Metabolic Engineering: Overexpression of key regulatory genes or biosynthetic enzymes (like SDH or laccases) in homologous or heterologous systems (e.g., yeast, E. coli) could lead to increased yields of this compound or its precursors.[28][29]

-

Pathway Regulation: Further investigation into the transcription factors and signaling pathways that regulate the expression of ellagitannin biosynthetic genes will provide more sophisticated tools for manipulating its production in crop species.[11][30]

References

-

A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. (2024). ResearchGate. [Link]

-

Ellagitannin Biosynthesis. Natural Chemistry Research Group. [Link]

-

A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. PubMed. [Link]

-

A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. (2024). MDPI. [Link]

-

Ellagitannin. Wikipedia. [Link]

-

Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia). National Institutes of Health (NIH). [Link]

-

A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. Semantic Scholar. [Link]

-

Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review. PMC. [Link]

-

Regulation of Plant Tannin Synthesis in Crop Species. (2022). Frontiers. [Link]

-

The shikimate pathway: gateway to metabolic diversity. PMC. [Link]

-

Regulation of Plant Tannin Synthesis in Crop Species. PMC - PubMed Central. [Link]

-

Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine. (2016). Oxford Academic. [Link]

-

Casuarictin. Wikipedia. [Link]

-

Casuarinin. Wikipedia. [Link]

-

Synthesis and biological profiling of tellimagrandin I and analogues reveals that the medium ring can significantly modulate biological activity. (2012). RSC Publishing. [Link]

-

Highly Oxidized Ellagitannins of Carpinus japonica and Their Oxidation–Reduction Disproportionation. ResearchGate. [Link]

-

Scheme 1. Derivation of ellagitannins by oxidative coupling. ResearchGate. [Link]

-

Possible biosynthetic pathways of gallic acid formation. The data... ResearchGate. [Link]

-

Gallic and shikimic acid biosynthesis in plants. Reaction 1:... ResearchGate. [Link]

-

This compound. (2019). MDedge - The Hospitalist. [Link]

-

Elucidation and reconstitution of hydrolyzable tannin biosynthesis. PMC - NIH. [Link]

-

Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose. (1989). PubMed. [Link]

-

Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination. MDPI. [Link]

-

Ellagitannin Chemistry. The First Total Chemical Synthesis of an Ellagitannin Natural Product, Tellimagrandin I. ACS Publications. [Link]

-

A Review on Extraction of Tannins and Quantitative Determination of Ellagic Acid Using Different Analytical Methods. ResearchGate. [Link]

-

A Review on Extraction of Tannins and Quantitative Determination of Ellagic Acid Using Different Analytical Methods. Informatics Journals. [Link]

-

Characterization of bioactive plant ellagitannins by chromatographic, spectroscopic and mass spectrometric methods. ResearchGate. [Link]

-

6 . Generalized pathway of ellagitannin biosynthesis (Helm et al., 1999). ResearchGate. [Link]

-

Synthesis and biological profiling of tellimagrandin I and analogues reveals that the medium ring can significantly modulate biological activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Chemical structure of: (a) an ellagitannin (casuarictin) with two hexahydroxydiphenoyl units and (b) ellagic acid. ResearchGate. [Link]

-

Pentagalloylglucose. Wikipedia. [Link]

-

Regulation of Plant Tannin Synthesis in Crop Species. (2022). ResearchGate. [Link]

-

Penta-O-galloyl-beta-D-glucose. PubChem - NIH. [Link]

-

Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health. MDPI. [Link]

-

Ellagitannins (such as this compound) are hydrolyzed by host enzymes in... ResearchGate. [Link]

-

A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. PMC - NIH. [Link]

-

Manipulation and engineering of metabolic and biosynthetic pathway of plant polyphenols. PubMed. [Link]

-

1,2,3,4,6-Penta-O-galloyl-d-glucose Interrupts the Early Adipocyte Lifecycle and Attenuates Adiposity and Hepatic Steatosis in Mice with Diet-Induced Obesity. (2022). MDPI. [Link]

-

Pathway elucidation and metabolic engineering of specialized plant metabolites. University of Copenhagen. [Link]

-

Structure of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) isolated from the aerial part of Curcuma longa. ResearchGate. [Link]

-

Enzymology of Gallotannin Biosynthesis. ResearchGate. [Link]

-

CASUARICTIN AND CASUARININ, TWO NEW ELLAGITANNINS FROM CASUARINA STRICTA. J-STAGE. [Link]

-

(PDF) Metabolic pathway engineering. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentagalloylglucose - Wikipedia [en.wikipedia.org]

- 13. Penta-O-galloyl-beta-D-glucose | C41H32O26 | CID 65238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 15. Ellagitannin - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights | Semantic Scholar [semanticscholar.org]

- 21. Casuarictin - Wikipedia [en.wikipedia.org]

- 22. Casuarinin - Wikipedia [en.wikipedia.org]

- 23. demos.library.tamu.edu [demos.library.tamu.edu]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Manipulation and engineering of metabolic and biosynthetic pathway of plant polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The In Vivo Odyssey of Pedunculagin: A Technical Guide to its Metabolism, from Gut Microbiota to Bioactive Urolithins

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the in vivo metabolism of pedunculagin, a prominent ellagitannin. We will navigate its journey through the gastrointestinal tract, the critical role of the gut microbiota in its transformation, and the subsequent formation of bioavailable and bioactive urolithins. This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental and analytical methodologies required to investigate this compound's metabolic fate and its potential therapeutic implications.

Introduction to this compound: A Bioactive Ellagitannin

This compound is a complex hydrolyzable tannin found in a variety of plant-based foods, including pomegranates, raspberries, walnuts, and certain medicinal plants.[1][2][3][4] Structurally, it consists of a glucose core esterified with multiple gallic acid units, which are further oxidatively coupled to form hexahydroxydiphenoyl (HHDP) groups.[5] While in vitro studies have demonstrated this compound's potential anti-inflammatory, antioxidant, and anticancer properties, its large molecular size and poor absorption limit its systemic bioavailability.[1][2][4] The true therapeutic potential of dietary this compound lies in its biotransformation by the gut microbiome into a series of smaller, more readily absorbed compounds known as urolithins.[6][7][8] Understanding this metabolic pathway is paramount for elucidating the mechanisms behind the health benefits associated with this compound-rich foods and for the development of novel therapeutics.

The Metabolic Pathway of this compound: A Two-Step Journey

The in vivo metabolism of this compound is a multi-stage process, primarily occurring in the gastrointestinal tract. It can be broadly divided into two key phases: initial hydrolysis in the upper gastrointestinal tract and extensive microbial transformation in the colon.

Initial Hydrolysis to Ellagic Acid

Upon oral ingestion, this compound is exposed to the acidic environment of the stomach and enzymatic activity in the small intestine. This leads to the hydrolysis of the ester bonds, releasing the HHDP groups which spontaneously lactonize to form ellagic acid (EA).[9] While some minor absorption of EA may occur, the majority of it, along with unhydrolyzed this compound, transits to the large intestine.[6][10]

Gut Microbiota: The Master Chemists of Urolithin Production

The colon is where the most significant metabolic events take place. Here, the gut microbiota orchestrates the conversion of ellagic acid into a series of urolithins through a cascade of enzymatic reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylation.[11] This process results in the formation of various urolithin intermediates, such as Urolithin M-5, Urolithin M-6, Urolithin D, and Urolithin C, ultimately leading to the production of the more extensively studied and bioavailable Urolithin A (UA) and Urolithin B (UB).[11]

The composition of an individual's gut microbiota dictates their ability to produce urolithins, leading to the concept of "metabotypes".[7] Three primary metabotypes have been identified:

-

Metabotype A: Individuals who primarily produce Urolithin A.

-

Metabotype B: Individuals who produce Isourolithin A and Urolithin B in addition to Urolithin A.

-

Metabotype 0: Individuals who are unable to produce urolithins.[7]

This inter-individual variability in urolithin production is a critical factor to consider in clinical studies and for personalized nutrition strategies.

Visualizing the Metabolic Cascade

To illustrate the intricate metabolic journey of this compound, the following diagram outlines the key transformation steps from the parent compound to the final urolithin metabolites.

Caption: Metabolic pathway of this compound in vivo.

In Vivo Experimental Design: A Practical Guide

Studying the in vivo metabolism of this compound requires a well-designed experimental approach. Animal models, particularly rodents, are frequently used to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.[9][12]

Animal Models

Sprague-Dawley or Wistar rats are commonly employed for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[12][13] The choice of animal model should be justified based on the specific research question.[14][15][16][17]

Dosing and Administration

This compound or a this compound-rich extract is typically administered orally via gavage to mimic dietary intake.[12] The dosage should be carefully selected and justified, often based on allometric scaling from human consumption levels or previous dose-ranging studies.

Sample Collection

A comprehensive ADME study involves the collection of various biological samples at multiple time points.

-

Blood: Serial blood samples are collected to determine the plasma concentration-time profiles of this compound metabolites.

-

Urine and Feces: Animals are often housed in metabolic cages to allow for the separate and complete collection of urine and feces, which is crucial for excretion studies.[18]

-

Tissues: At the end of the study, various tissues can be harvested to investigate the distribution of metabolites.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of this compound metabolism.

Sources

- 1. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis [mdpi.com]

- 3. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic Fate of Ellagitannins: Implications for Health, and Research Perspectives for Innovative Functional Foods | Semantic Scholar [semanticscholar.org]

- 9. In Vivo Metabolite Profiling of a Purified Ellagitannin Isolated from Polygonum capitatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination | MDPI [mdpi.com]

- 11. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gut Microbiome Alterations following Postnatal Iron Supplementation Depend on Iron Form and Persist into Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal models for human metabolism, nutrition and health | Animal Biosciences [animalbiosciences.uoguelph.ca]

- 15. operamedphys.org [operamedphys.org]

- 16. ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases [frontiersin.org]

- 18. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

The Multifaceted Bioactivities of Pedunculagin: A Technical Guide for Researchers

Foreword

Pedunculagin, a prominent ellagitannin found across the plant kingdom, has garnered significant scientific attention for its diverse and potent biological activities.[1][2][3][4][5] With a unique chemical architecture characterized by two hexahydroxydiphenoyl (HHDP) units linked to a glucose core, this compound presents a compelling scaffold for therapeutic innovation.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted bioactivities of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its therapeutic potential. We will delve into its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, elucidating the underlying molecular mechanisms and providing practical experimental frameworks.

Physicochemical Properties and Sourcing

This compound is a hydrolyzable tannin commonly found in plants of the Rosaceae family, such as raspberries and blackberries, as well as in walnuts and pomegranates.[1][6][7] Its structure, featuring multiple hydroxyl groups, contributes to its potent biological effects.[1]

| Property | Value | Reference |

| Molecular Formula | C34H24O22 | [1] |

| Molecular Weight | 784.53 g/mol | [1] |

| Optical Rotation [α]D | +88-89° (c=1.1, MeOH) | [1] |

| UV max (MeOH) | 238 nm, 263 nm, 284 nm | [1] |

Isolation and Purification Protocol: A common method for extracting and isolating this compound from plant material involves initial defatting with a non-polar solvent, followed by extraction with an aqueous organic solvent and subsequent chromatographic purification.[1][2]

Experimental Protocol: Extraction and Isolation of this compound

Objective: To extract and purify this compound from dried plant material (e.g., Lawsonia inermis leaves).

Materials:

-

Dried, powdered plant material

-

n-hexane

-

70% Acetone

-

HP-20 column

-

Methanol-water gradient solutions

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Defatting:

-

Submerge the dried, powdered plant material in n-hexane at room temperature.

-

Stir for 24 hours to remove lipids and other non-polar compounds.

-

Filter the plant material and repeat the process twice more with fresh n-hexane.

-

Air-dry the defatted plant material.

-

-

Extraction:

-

Homogenize the defatted plant material in 70% acetone.

-

Stir the mixture for 48 hours at room temperature.

-

Filter the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Chromatographic Purification:

-

Load the concentrated aqueous extract onto an HP-20 column pre-equilibrated with water.

-

Wash the column with water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of methanol in water.

-

Collect fractions and monitor the presence of this compound using thin-layer chromatography or HPLC.

-

-

HPLC Analysis and Purification:

-

Further purify the this compound-rich fractions using preparative HPLC with a suitable C18 column.[8]

-

Use a mobile phase gradient of methanol and water containing a small percentage of acid (e.g., 0.1% trifluoroacetic acid) for optimal separation.[8]

-

Monitor the elution profile at a wavelength of 378 nm.[8]

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC and mass spectrometry.

-

Anticancer Activity: Mechanisms of Cytotoxicity

This compound has demonstrated significant anticancer activity against various cancer cell lines.[1][2][9] Its cytotoxic effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

A key mechanism of this compound's anticancer action is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.[10] Studies have shown that ellagitannins and their hydrolysis product, ellagic acid, can down-regulate anti-apoptotic proteins like Bcl-xL, leading to the release of cytochrome c from the mitochondria into the cytosol.[10] This event triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[10][11][12]

Furthermore, this compound has been observed to cause growth inhibition in adriamycin-resistant human breast cancer cells (MCF-7/Adr).[1] The anticancer activity of ellagitannins is often correlated with the number of HHDP moieties, which can be released as ellagic acid.[1] While the large structure of this compound may not readily penetrate cell membranes, it is thought to interact with membrane proteins, altering their properties and facilitating the entry of its hydrolysis products, which then exert their intracellular effects.[2]

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound-induced apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., QGY-7703 human liver tumor cells).

Materials:

-

Cancer cell line (e.g., QGY-7703)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

-

Potent Antioxidant and Anti-inflammatory Activities

This compound exhibits robust antioxidant and anti-inflammatory properties, which are central to its therapeutic potential.

Antioxidant Activity: A Potent Radical Scavenger

The polyphenolic structure of this compound, rich in hydroxyl groups, endows it with potent antioxidant activity.[13] It effectively scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[13][14][15][16][17] The primary mechanisms of its antioxidant action are believed to be hydrogen atom transfer (HAT) and single electron transfer (SET).[13]

The antioxidant capacity of this compound has been quantified using various assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrated an IC50 value of 2.41 ± 0.71 µM.[1][13][18] Its activity has also been compared to that of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[1][13]

| Assay | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | 2.41 ± 0.71 | [1][13] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound stock solution

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Methodology:

-

Preparation:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

-

Reaction Mixture:

-

In a 96-well microplate, add 50 µL of the this compound dilutions or positive control to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

Include a blank control containing only methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][2][19] In lipopolysaccharide (LPS)-induced inflammation models using HaCaT keratinocytes, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][19]

The anti-inflammatory action of this compound is also linked to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][20][21][22][23] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[20][21] By inhibiting the activation of NF-κB, this compound can downregulate the expression of various pro-inflammatory genes.[1] Furthermore, this compound has been shown to reduce the phosphorylation of p38, JNK, and ERK in a concentration-dependent manner, indicating its interference with the MAPK signaling pathway, another critical regulator of inflammation.[1]

| Pro-inflammatory Cytokine | IC50 Value (µM) | Cell Line | Reference |

| Interleukin-6 (IL-6) | 6.59 ± 1.66 | HaCaT | [2][19] |

| Interleukin-8 (IL-8) | 0.09 ± 0.41 | HaCaT | [1][2][19] |

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] Studies have shown its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The antimicrobial action is evidenced by the formation of inhibition zones in agar diffusion assays.[1] For MRSA strains, inhibition zones of 13–18 mm have been observed.[1] Additionally, this compound has been found to reduce the hemolytic activity of S. aureus.[1] While the exact mechanisms are still under investigation, it is hypothesized that tannins like this compound can disrupt bacterial cell membranes, inhibit essential enzymes, or chelate metal ions necessary for bacterial growth.[24]

| Bacterial Strain | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | Up to 30 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 13 - 18 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

This compound stock solution

-

96-well microplate

-

Microplate reader or visual inspection

-

Positive control (e.g., a standard antibiotic like gentamicin)[25]

-

Negative control (medium only)

Methodology:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain in TSB overnight at 37°C.

-

Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution:

-

In a 96-well microplate, add 100 µL of TSB to all wells except the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.

-

The negative control well should only contain TSB.

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

-

Alternatively, the optical density at 600 nm can be measured using a microplate reader.

-

Metabolism and the Role of Gut Microbiota

An important consideration for the in vivo bioactivity of this compound is its metabolism.[2][3] Ellagitannins like this compound are not readily absorbed in their intact form.[2] In the acidic environment of the stomach, they can undergo hydrolysis to release ellagic acid.[2] Subsequently, in the colon, the gut microbiota plays a crucial role in metabolizing ellagic acid into smaller, more bioavailable compounds known as urolithins.[2][26][27][28] These urolithins are absorbed into the bloodstream and are believed to be responsible for many of the systemic health benefits attributed to the consumption of ellagitannin-rich foods.[26][28] Therefore, the composition and health of an individual's gut microbiota can significantly influence the metabolic fate and ultimate bioactivity of this compound.[26][27]

Future Directions and Conclusion

This compound stands out as a promising natural compound with a broad spectrum of therapeutic activities. While in vitro studies have provided a strong foundation for its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, further research is warranted.[1][2][3][4][5] Future investigations should focus on:

-

In vivo efficacy and safety: Preclinical and clinical studies are needed to validate the therapeutic potential of this compound in animal models and humans.

-

Bioavailability and delivery: Strategies to enhance the bioavailability of this compound and its active metabolites, such as novel drug delivery systems, should be explored.

-

Synergistic effects: Investigating the potential synergistic effects of this compound with existing therapeutic agents could lead to more effective combination therapies.

-

Gut microbiota interactions: A deeper understanding of the interplay between this compound, the gut microbiota, and the production of bioactive urolithins will be crucial for personalized therapeutic approaches.

References

-

Snarska, J., Jakimiuk, K., Strawa, J. W., Tomczyk, T. M., Tomczykowa, M., Piwowarski, J. P., & Tomczyk, M. (2024). A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. International Journal of Molecular Sciences, 25(21), 11511. [Link]

-

Snarska, J., Jakimiuk, K., Strawa, J. W., Tomczyk, T. M., Tomczykowa, M., Piwowarski, J. P., & Tomczyk, M. (2024). A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. MDPI. [Link]

-

Snarska, J., Jakimiuk, K., Strawa, J. W., Tomczyk, T. M., Tomczykowa, M., Piwowarski, J. P., & Tomczyk, M. (2024). A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. ResearchGate. [Link]

-

Snarska, J., Jakimiuk, K., Strawa, J. W., Tomczyk, T. M., Tomczykowa, M., Piwowarski, J. P., & Tomczyk, M. (2024). A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. Semantic Scholar. [Link]

-

Xiao, J., et al. (2012). Extraction and Antitumor Activity of this compound from Eucalyptus Leaves. ResearchGate. [Link]

-

Snarska, J., Jakimiuk, K., Strawa, J. W., Tomczyk, T. M., Tomczykowa, M., Piwowarski, J. P., & Tomczyk, M. (2024). A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights. PubMed. [Link]

-

Kim, M. Y., et al. (2020). Anti-Acne Vulgaris Effects of this compound from the Leaves of Quercus mongolica by Anti-Inflammatory Activity and 5α-Reductase Inhibition. Molecules, 25(23), 5738. [Link]

-

González-Sarrías, A., et al. (2017). Ellagitannins in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 18(11), 2373. [Link]

-

Piatkowska, E., Kopeć, A., & Leszczyńska, T. (2021). Punicalagin in Cancer Prevention. Encyclopedia.pub. [Link]

-

Al-Sayed, E., & Esmat, A. (2016). Antioxidant activity of tellimagrandin I, this compound, and vescalagin/castalagin. ResearchGate. [Link]

-

Li, Y., et al. (2021). Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases. International Journal of Molecular Sciences, 22(16), 8537. [Link]

-

Larrosa, M., et al. (2006). The dietary hydrolysable tannin punicalagin releases ellagic acid that induces apoptosis in human colon adenocarcinoma Caco-2 cells by using the mitochondrial pathway. The Journal of Nutritional Biochemistry, 17(9), 611-621. [Link]

-

Lomnitski, L., et al. (2002). Scavenging of reactive oxygen species by a novel glucurinated flavonoid antioxidant isolated and purified from spinach. Journal of Agricultural and Food Chemistry, 50(6), 1548-1553. [Link]

-

Robak, J., & Gryglewski, R. J. (1988). Scavenging effects of phenolic compounds on reactive oxygen species. Polish Journal of Pharmacology and Pharmacy, 40(5), 451-457. [Link]

-

D'Abrosca, B., et al. (2022). Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities. Antioxidants, 11(11), 2239. [Link]

-

Adaramoye, O. A., et al. (2017). Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia. Oxidative Medicine and Cellular Longevity, 2017, 6974154. [Link]

-

Mondal, A., & Das, A. (2022). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Pharmacognosy and Phytochemistry, 11(1), 1-10. [Link]

-

Subkorn, P., et al. (2021). Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia. PeerJ, 9, e12361. [Link]

-

Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1799(10-12), 775-787. [Link]

-

Adeyemi, O. S., & Oladapo, O. O. (2018). Scavenging of reactive oxygen and nitrogen species with nanomaterials. Nano-Structures & Nano-Objects, 16, 329-338. [Link]

-

Yao, Z., et al. (2022). Plumbagin is a NF-κB-inducing kinase inhibitor with dual anabolic and antiresorptive effects that prevents menopausal-related osteoporosis in mice. Journal of Biological Chemistry, 298(4), 101767. [Link]

-

Daglia, M. (2012). Antimicrobial and antibiofilm properties of procyanidins: potential for clinical and biotechnological applications. Future Microbiology, 7(9), 1035-1043. [Link]

-

Lu, J., et al. (2007). Preparative separation of punicalagin from pomegranate husk by high-speed countercurrent chromatography. Journal of Chromatography B, 857(1), 175-179. [Link]

-

ResearchGate. (n.d.). Antimicrobial values & MIC of compounds 3 and 4. ResearchGate. [Link]

-

ResearchGate. (n.d.). With the combination, the MIC values of all the antifungal agents and... ResearchGate. [Link]

-

Al-Shabib, N. A., et al. (2022). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. Molecules, 27(19), 6653. [Link]

-

de Oliveira, G. R., et al. (2022). This compound isolated from Plinia cauliflora seeds exhibits genotoxic, antigenotoxic and cytotoxic effects in bacteria and human lymphocytes. Food and Chemical Toxicology, 160, 112792. [Link]

-

Aditama, A. R. P., et al. (2024). Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products. RSC Advances, 14(10), 6939-6951. [Link]

-

Banc, R., et al. (2023). The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis. Foods, 12(2), 270. [Link]

-

ResearchGate. (n.d.). (PDF) Studies on NF-κB Docking with Common Bioactive Compounds in Punica granatum peel and Vitis vinifera Seeds. ResearchGate. [Link]

-

El-Kafrawy, S. A., et al. (2022). Diet Supplementation with Pomegranate Fruit Alters Distal Gut Microbiota of Healthy Female College Students. Nutrients, 14(19), 3925. [Link]

-

Banc, R., et al. (2023). The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut-Brain Axis. Foods, 12(2), 270. [Link]

-

Lu, J., et al. (2010). One-Step Purification of Punicalagin by Preparative HPLC and Stability Study on Punicalagin. ResearchGate. [Link]

Sources

- 1. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights | Semantic Scholar [semanticscholar.org]

- 5. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The dietary hydrolysable tannin punicalagin releases ellagic acid that induces apoptosis in human colon adenocarcinoma Caco-2 cells by using the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Scavenging of reactive oxygen species by a novel glucurinated flavonoid antioxidant isolated and purified from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scavenging effects of phenolic compounds on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Anti-Acne Vulgaris Effects of this compound from the Leaves of Quercus mongolica by Anti-Inflammatory Activity and 5α-Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plumbagin is a NF-κB-inducing kinase inhibitor with dual anabolic and antiresorptive effects that prevents menopausal-related osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial and antibiofilm properties of procyanidins: potential for clinical and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Actions of Pedunculagin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pedunculagin, a prominent ellagitannin found across the plant kingdom, has garnered significant scientific interest for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanisms of action, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. By synthesizing data from in vitro and in vivo studies, this document aims to equip researchers and drug development professionals with a detailed understanding of the molecular pathways modulated by this compound. We delve into the causality behind experimental designs, provide validated protocols for key assays, and present signaling pathways and experimental workflows through detailed diagrams to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction: The Therapeutic Promise of this compound

This compound is a hydrolyzable tannin characterized by a glucose core esterified with two hexahydroxydiphenoyl (HHDP) units.[1][2] This unique chemical structure is foundational to its potent biological effects, which are largely attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways. Found in a variety of plants, including pomegranates, walnuts, and raspberries, this compound is a key contributor to the health benefits associated with diets rich in these foods.[3][4][5]

While a growing body of in vitro evidence highlights its therapeutic potential, the translation of these findings into clinical applications is still in its nascent stages, primarily due to limited availability of the isolated compound for extensive in vivo and clinical trials.[1][2][6] This guide serves as a technical resource to bridge this gap by providing a detailed exploration of the molecular mechanisms underlying this compound's bioactivity, thereby informing future research and development efforts.

Core Mechanism 1: Potent Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases. This compound exhibits robust antioxidant properties through multiple mechanisms.

Direct Radical Scavenging

The polyphenolic structure of this compound, rich in hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. This has been quantitatively demonstrated through various in vitro assays.

Key Quantitative Data:

| Assay | Metric | Result | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | IC50 | 2.41 ± 0.71 µM | [1][3] |

| Superoxide Dismutase (SOD)-like Activity | - | Demonstrated | [1][3] |

Causality of Experimental Choice: The DPPH assay is a standard and rapid method to assess the radical scavenging capacity of a compound. The stable DPPH radical absorbs light at a specific wavelength, and this absorbance decreases as it is scavenged by an antioxidant. This allows for the determination of the IC50 value, a reliable measure of antioxidant potency. The SOD-like activity assay is crucial as it specifically measures the ability to dismutate the superoxide anion, a primary and highly damaging ROS in biological systems.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, there is evidence to suggest that this compound may enhance the endogenous antioxidant defense system. While direct studies on this compound's effect on the Nrf2 pathway are emerging, the activity of the related and structurally similar ellagitannin, punicalagin, provides a strong rationale for investigating this mechanism. Punicalagin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (ARE).[7][8] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Experimental Workflow: Investigating Nrf2 Activation

Caption: Workflow for investigating Nrf2 pathway activation by this compound.

Detailed Protocol: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for predetermined time points.

-

Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear extraction kit according to the manufacturer's protocol to separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.

Core Mechanism 2: Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in lipopolysaccharide (LPS)-stimulated human keratinocytes (HaCaT).[1] It also suppresses the production of nitric oxide (NO), a key inflammatory mediator.[9]

Key Quantitative Data:

| Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 | Reference |

| HaCaT | LPS | IL-6 | 6.59 ± 1.66 µM | [1] |

| HaCaT | LPS | IL-8 | 0.09 ± 0.41 µM | [1] |

| RAW 264.7 | LPS | NO | 53.52 ± 9.34 µM | [9] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated, at least in part, by its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][10]

NF-κB Pathway: The NF-κB transcription factor family plays a central role in regulating the expression of genes involved in inflammation.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or UVB radiation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that this compound can reduce the expression of NF-κB, suggesting it inhibits this critical step in the inflammatory cascade.[3]

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation.[13][14] this compound has been observed to reduce the phosphorylation of p38, JNK, and ERK in a concentration-dependent manner in response to UVB irradiation, indicating its ability to dampen inflammatory signaling upstream of transcription factor activation.[3]

Signaling Pathway Diagram: Anti-inflammatory Action of this compound

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of this compound: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. This compound | MDedge [mdedge.com]

- 6. researchgate.net [researchgate.net]

- 7. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Acne Vulgaris Effects of this compound from the Leaves of Quercus mongolica by Anti-Inflammatory Activity and 5α-Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. famecancermuseum.com [famecancermuseum.com]

- 11. longdom.org [longdom.org]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRDizin [search.trdizin.gov.tr]

Core Topic: The In Vitro Antioxidant Activity of Pedunculagin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for evaluating the in vitro antioxidant activity of pedunculagin, a significant ellagitannin with demonstrated therapeutic potential. We move beyond simple procedural lists to explore the causality behind experimental design, ensuring that each protocol functions as a self-validating system. This document is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and quantitative benchmarks to facilitate robust and reproducible laboratory investigations.

Introduction: this compound as a High-Potency Antioxidant

This compound is a hydrolyzable tannin belonging to the ellagitannin class, distinguished by its chemical structure featuring two hexahydroxydiphenoyl (HHDP) units linked to a glucose core.[1][2][3] This complex polyphenolic architecture is the foundation of its potent biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.[4] Widely found in plants such as walnuts (Juglans regia), pomegranates (Punica granatum), and various berries of the Rubus genus, this compound is a key contributor to the antioxidant capacity of these foods.[5][6] Its significant ability to neutralize reactive oxygen species (ROS) positions it as a compelling molecule for therapeutic development against pathologies rooted in oxidative stress. This guide provides the core technical protocols to quantitatively assess this activity.

Foundational Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound is primarily driven by two distinct chemical mechanisms:

-

Hydrogen Atom Transfer (HAT): The numerous phenolic hydroxyl (-OH) groups on the galloyl and HHDP moieties of this compound can readily donate a hydrogen atom to unstable free radicals. This action neutralizes the radical, while the resulting this compound radical is stabilized through resonance delocalization across its aromatic systems, rendering it a poor propagator of the oxidative chain reaction.

-

Single Electron Transfer (SET): this compound can also donate an electron to reduce oxidants, including radical species. The SET mechanism is fundamental to assays like the DPPH and FRAP assays.

Furthermore, ellagitannins can chelate transition metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-type reactions that generate highly destructive hydroxyl radicals.

Core Experimental Protocols for Antioxidant Capacity Assessment

A multi-assay approach is imperative for a comprehensive evaluation, as different assays reflect different facets of antioxidant action. The following protocols are foundational for characterizing the antioxidant profile of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality & Principle: This assay leverages the stability of the DPPH radical, which has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[7] When an antioxidant like this compound donates a hydrogen atom or electron, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction leads to a stoichiometric loss of the violet color, which is measured spectrophotometrically. The degree of color change is directly proportional to the radical scavenging capacity of the sample. This is a widely used and technically simple method for initial screening.[7][8]

Detailed Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh and stored in an amber bottle or wrapped in foil to prevent photodegradation.[8]

-

This compound Test Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for the DPPH solution. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to determine a dose-response curve.

-

Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox to validate the assay performance.

-

-

Assay Procedure:

-

In a 96-well plate or individual cuvettes, add 100 µL of each this compound dilution (or control/blank).

-

To each well, add 100 µL of the 0.1 mM DPPH solution. The blank well should contain 100 µL of solvent (e.g., methanol) and 100 µL of the DPPH solution.[8]

-

Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[7][9] The dark incubation is critical to prevent ambient light from degrading the DPPH radical.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer or plate reader.[7]

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following self-validating formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of this compound or the standard.[9]

-

Plot the % Scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Causality & Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). ABTS is oxidized using potassium persulfate to generate the radical, which is a stable, blue-green chromophore with maximum absorbance at 734 nm.[9] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants and is not affected by pH changes in the same way as the DPPH assay.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[9][10]

-

Adjusted Working Solution: Before use, dilute the working solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10] This standardization is crucial for assay reproducibility.

-

-

Assay Procedure:

-

Pipette a large volume of the adjusted ABTS•⁺ working solution (e.g., 190 µL) into each well of a 96-well plate.

-

Add a small volume of the this compound test solutions at various concentrations (e.g., 10 µL).

-

Incubate the mixture at room temperature for approximately 6-7 minutes.[9][10]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of this compound is compared to that of Trolox, a water-soluble vitamin E analog.

-

Caption: Mechanism of ABTS radical cation reduction by this compound.